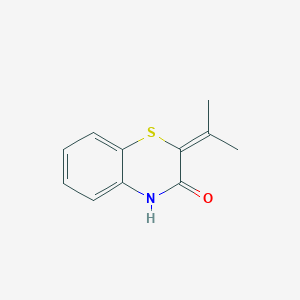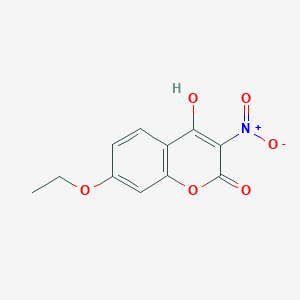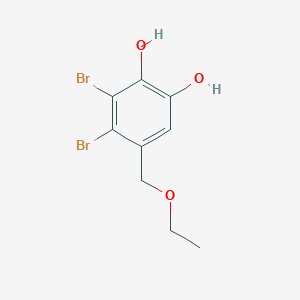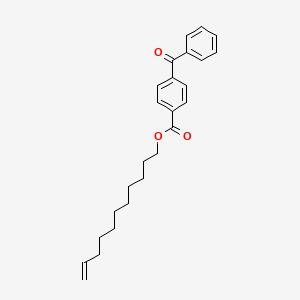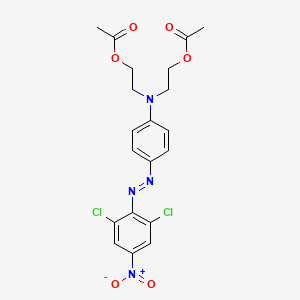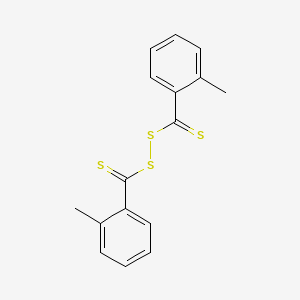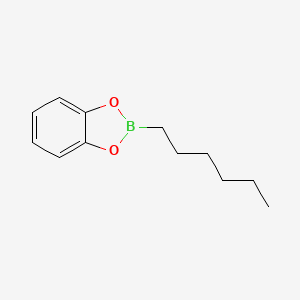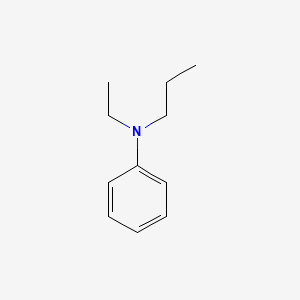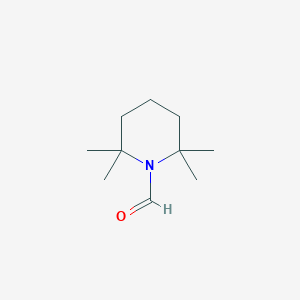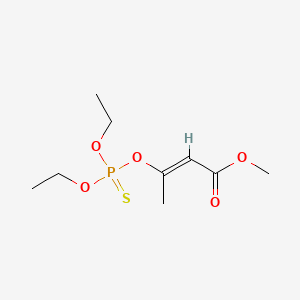
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate typically involves the reaction of a suitable phosphinothioyl chloride with an alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the process. The general reaction scheme can be represented as follows:
[ \text{R-CH=CH-COOCH}_3 + \text{Cl-P(S)(OEt)}_2 \rightarrow \text{R-CH=CH-COOCH}_3\text{-P(S)(OEt)}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phosphinothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-diethoxyphosphinoyloxybut-2-enoate: Similar structure but with a phosphinoyl group instead of phosphinothioyl.
Ethyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate: Similar structure but with an ethyl ester group instead of methyl.
Methyl (E)-3-dimethoxyphosphinothioyloxybut-2-enoate: Similar structure but with methoxy groups instead of ethoxy.
Uniqueness
Methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential applications. The combination of ester and phosphinothioyl functionalities makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
57113-18-5 |
|---|---|
Molecular Formula |
C9H17O5PS |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate |
InChI |
InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7+ |
InChI Key |
IPDDIRXDRFQIQW-BQYQJAHWSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C |
Canonical SMILES |
CCOP(=S)(OCC)OC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



